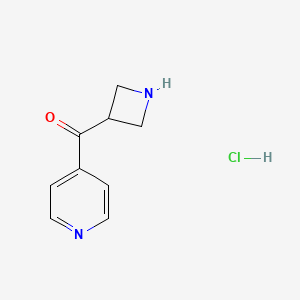

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride

Description

Propriétés

IUPAC Name |

azetidin-3-yl(pyridin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c12-9(8-5-11-6-8)7-1-3-10-4-2-7;/h1-4,8,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFHNIWBVBNQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide

- Initial Steps 4,4'-dichlorobenzydrol solution is placed in a four-necked two-liter flask under a nitrogen atmosphere at 20 ± 2°C. The flask is equipped with a mechanical stirrer and a temperature probe. The solution is then heated to between 68 and 75°C and concentrated at atmospheric pressure to 80 ml.

- Acetonitrile Addition and Distillation Cool the solution to 50 ± 5°C, then add 300 ml of acetonitrile in one portion. Distill off 250 ml of acetonitrile at ordinary pressure, followed by adding 100 ml of acetonitrile in a single portion. Distill off 150 ml of acetonitrile with stirring at atmospheric pressure.

- Formic Acid Addition Cool the solution to 65 ± 5°C and add 200 ml of formic acid over 10 minutes, maintaining the temperature at 65 ± 5°C.

- Concentration and Distillation Concentrate the solution of 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate in methylene chloride with stirring under a vacuum of 50 mbar to 100 ml. Distill the solution with stirring under a vacuum of 50 mbar at an internal temperature of less than 60°C, keeping the level constant by adding 200 ml of toluene.

- Addition of Reactants and Reflux Cool the solution with stirring under nitrogen to 20°C, then add 32.7 g of anhydrous tripotassium phosphate, 8 ml of tris(dioxa-3,6-heptyl)amine, and 27 g of N-(3,5-difluorophenyl)methylsulfonamide. Reflux this suspension at 112°C for 20 hours.

- Water Wash and Phase Separation Cool the medium to 25°C and add 250 ml of demineralized water in one portion. Separate the medium into phases by settling, and wash the organic phase with 2 x 250 ml of demineralized water.

- Solvent Exchange and Distillation Concentrate the organic phase to 100 ml under a vacuum of 50 mbar at a temperature below 50°C. Add 750 ml of isopropyl alcohol and continue the distillation under vacuum, maintaining the level constant by adding 500 ml of isopropyl alcohol. Recrystallization starts during the distillation.

- Recrystallization and Cooling Reflux the medium to dissolve the majority of the product, then cool with stirring under nitrogen to 20°C over about 30 minutes, recrystallizing at about 70°C, and maintain these conditions for 1 hour.

- Water Addition and Filtration Cool the medium to about 100°C and introduce 30 ml of water over about 15 minutes with vigorous stirring. The mass crystallizes during the water addition, and after cooling to about 20 ± 5°C, filter the medium by suction and wash by displacement with 3 x 10 mL of water.

- Yield N-{1-[bis(4-chlorophenyl)methyl]-azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide is obtained in a yield of 79.2%.

General Method for Preparing Substituted Azetidine Compounds

- Reaction of Compounds React a compound of general formula II with a compound of general formula III to yield a compound of general formula I, where A represents a —(C=O)-moiety or a —(CH2—CO-moiety. This resulting compound is then optionally purified and/or isolated.

- Reaction Conditions The reaction of compounds of general formulas II and III may be carried out using conventional methods. The compounds of general formula II may be used either as a free carboxylic acid or in an activated carbonyl group form.

- Activating Groups Suitable activating groups and methods include activation with N,N-Dicyclohexylcarbodiimide or other coupling reagents.

- Reaction Medium The reaction between compounds of general formulas II and III is preferably carried out in a suitable reaction medium such as diethyl ether, tetrahydrofuran, dioxane, or dimethoxyethane.

- Temperature and Time The temperature is preferably maintained between approximately 25°C and the boiling point of the reaction medium, with reaction times varying from a few minutes to several hours.

Preparation of Salts of Substituted Azetidine Compounds

- Reaction with Acids React at least one compound of general formula (I) having at least one basic group with at least one inorganic and/or organic acid, preferably in a suitable reaction medium.

- Suitable Acids Suitable inorganic acids include hydrochloric acid, hydrobromic acid, phosphoric acid, and sulfuric acid. Suitable organic acids include citric acid, maleic acid, fumaric acid, tartaric acid, p-toluenesulfonic acid, methanesulfonic acid, or camphersulfonic acid.

- Reaction with Bases React at least one compound of general formula (I) having at least one acidic group with one or more suitable bases, preferably in a suitable reaction medium.

- Suitable Bases Suitable bases include hydroxides, carbonates, or alkoxides with suitable cations, such as those derived from alkaline metals, alkaline earth metals, or organic cations, e.g., [NHn R4-n]+, where n is 0, 1, 2, 3, or 4 and R represents a branched or unbranched C1-4-alkyl-radical.

Analyse Des Réactions Chimiques

Types of Reactions

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized azetidine derivatives .

Applications De Recherche Scientifique

Chemical Synthesis and Properties

Synthesis Methods

The synthesis of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the pyridin-4-yl group. Common methods include:

- Condensation Reactions : The reaction of azetidine with pyridine-4-carboxaldehyde under acidic conditions.

- Solvent Use : Reactions are often carried out in solvents like methanol or ethanol, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Formation of N-oxides using agents like hydrogen peroxide.

- Reduction : Conversion of the carbonyl group to alcohol derivatives using sodium borohydride.

- Substitution Reactions : The azetidine ring can participate in nucleophilic substitutions, leading to functionalized derivatives.

Biological Activities

This compound has shown promising biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to cell proliferation and survival .

Medicinal Applications

This compound is being explored as a potential therapeutic agent for various diseases:

Drug Development

The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to novel drug candidates targeting specific diseases .

Case Studies

- MAGL Inhibitors : Research has focused on synthesizing derivatives as inhibitors for monoacylglycerol lipase (MAGL), which is implicated in pain and inflammation pathways .

- Aza-Michael Additions : The compound has been utilized in aza-Michael addition reactions to create diverse NH-heterocycles that are essential pharmacophores in drug development .

Industrial Applications

In addition to its medicinal properties, this compound has applications in industrial chemistry:

- Catalysis : It can act as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity.

- Material Science : The compound's unique chemical properties make it suitable for developing new materials with specific functionalities.

Mécanisme D'action

The mechanism of action of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyridin-4-yl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares key parameters of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride with its analogs:

Key Observations :

- Substituent Effects: Fluorinated or chlorinated analogs (e.g., from and ) exhibit increased lipophilicity (Log Kow ~2–3), enhancing membrane permeability but possibly reducing aqueous solubility . The amino group in (3-Aminopiperidin-1-yl)(pyridin-4-yl)methanone HCl improves solubility via hydrogen bonding, which may benefit bioavailability .

- Molecular Weight : The target compound (198.65 g/mol) is lighter than bicyclic or piperidine derivatives, aligning with Lipinski’s rules for drug-likeness, whereas bulkier analogs (e.g., 336.86 g/mol in ) may face challenges in pharmacokinetics .

Activité Biologique

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds containing azetidine rings exhibit a range of pharmacological effects, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit the polyketide synthase (Pks13) thioesterase domain, which is crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition is associated with antitubercular activity, making it a candidate for tuberculosis treatment .

- Receptor Modulation : The pyridine moiety may contribute to the modulation of neurotransmitter receptors, potentially influencing central nervous system activities .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit improved minimum inhibitory concentration (MIC) values against various bacterial strains, particularly those resistant to conventional antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Azetidine Amide 14 | 0.5 | Mycobacterium tuberculosis |

| Azetidine Amide 15 | 0.25 | Staphylococcus aureus |

These findings suggest that modifications to the azetidine structure can enhance antimicrobial efficacy .

Neuropharmacological Effects

The potential neuropharmacological effects of this compound have also been explored. Studies indicate that compounds with similar structures can act as inhibitors of phosphodiesterase type 5 (PDE5), which is implicated in various neurological disorders.

| Study | Effect Observed |

|---|---|

| PDE5 Inhibitor Study | Significant reduction in blood pressure in SHR models . |

| Neurotransmitter Modulation Study | Increased serotonin levels in animal models . |

Case Study 1: Antitubercular Activity

In a study aimed at optimizing inhibitors for Pks13, azetidine derivatives were synthesized and tested for their ability to inhibit the enzyme. The results demonstrated that certain azetidine amides not only retained potency but also exhibited improved MIC values compared to previously known inhibitors . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuropharmacological Potential

Another investigation into the neuropharmacological properties revealed that azetidine-containing compounds could effectively modulate neurotransmitter systems, leading to potential applications in treating mood disorders and anxiety . The study involved behavioral assays in rodent models and provided insights into the mechanism by which these compounds exert their effects.

Q & A

Basic Research Questions

Q. How can the synthesis of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent selection, temperature, catalyst loading) using HPLC or LC-MS for real-time monitoring of intermediates and byproducts . Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) can enhance purity, as demonstrated in analogous pyridine derivatives . For azetidine-containing compounds, inert atmospheres (N₂/Ar) are critical to prevent ring-opening side reactions .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal refinement to resolve stereochemistry and confirm azetidine-pyridine spatial arrangement .

- NMR : ¹H/¹³C NMR with DEPT-135 and COSY for azetidine ring proton assignments, and HSQC to correlate heterocyclic carbons .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns of the hydrochloride salt .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store desiccated at -20°C in amber vials to mitigate hygroscopicity and photodegradation. Stability studies on similar azetidine derivatives show <5% degradation over 6 months under these conditions . For aqueous solutions (e.g., in vitro assays), use pH 4–5 buffers to prevent hydrolysis of the azetidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values) across kinase inhibition assays?

- Methodological Answer :

- Assay standardization : Control ATP concentrations (e.g., 10–100 µM) and enzyme isoforms (e.g., p38 MAPK vs. VEGFR2) to isolate target-specific effects .

- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ/kₒff) and confirm competitive inhibition mechanisms .

- Cellular context : Account for membrane permeability differences using LC-MS quantification of intracellular compound levels .

Q. What advanced techniques are suitable for impurity profiling and degradation pathway analysis?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and oxidative stress (H₂O₂). Monitor degradation products via UPLC-PDA-QTOF to identify azetidine ring-opening products or pyridine oxidation .

- Impurity synthesis : Compare retention times and spectral data with synthesized impurities (e.g., desethyl analogs) using EP/USP reference standards .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding poses in kinase ATP pockets. Prioritize hydrogen bonding with pyridine nitrogen and hydrophobic interactions with azetidine .

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex, focusing on azetidine ring flexibility .

Safety and Handling

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and full-face respirators (N100/P3) to prevent inhalation of fine powders .

- Ventilation : Use fume hoods with ≥100 ft/min airflow for weighing and synthesis steps. Neutralize spills with 10% sodium bicarbonate before disposal .

Contradictory Evidence and Mitigation

- Synthesis yields : reports 60–70% yields for pyridine derivatives, while cites <50% for azetidine analogs. Mitigate by optimizing protecting groups (e.g., tert-butyl carbamate for azetidine amines) .

- Stability : suggests refrigeration suffices, but recommends -20°C for hygroscopic salts. Conduct accelerated stability testing (40°C/75% RH) to determine optimal storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.